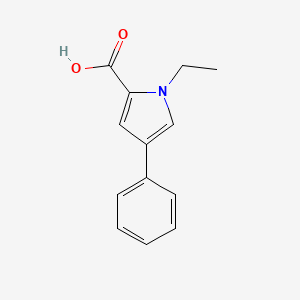

1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid

Description

Historical Context of Pyrrole-2-Carboxylic Acid Derivatives

Pyrrole-2-carboxylic acid derivatives have occupied a significant position in organic chemistry since their initial synthesis over a century ago. Early work focused on their structural elucidation and fundamental reactivity patterns. The first documented synthesis of pyrrole-2-carboxylic acid dates to the late 19th century, but its biological relevance remained unexplored until the mid-20th century. Researchers later identified it as a degradation product of sialic acids and a metabolite derived from the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase. This discovery linked pyrrole-2-carboxylate to biochemical pathways, spurring interest in its derivatives.

The development of novel synthetic methods, such as the ring transformation of 1,2-thiazolium salts via sulfur extrusion, marked a turning point in the 1990s. These methodologies enabled efficient access to substituted pyrrole-2-carboxylic esters, laying the groundwork for modern derivatization strategies. For instance, triethylamine-mediated cyclizations under reflux conditions yielded pyrrole-2-carboxylates with up to 91% efficiency, demonstrating the scalability of these approaches.

Significance in Heterocyclic Chemistry Research

Pyrrole-2-carboxylic acid derivatives serve as cornerstone structures in heterocyclic chemistry due to their electronic versatility and structural tunability. The carboxylic acid moiety at the 2-position directs electrophilic substitution patterns while enabling coordination chemistry applications. Recent studies highlight their utility in metal-catalyzed reactions, such as copper-mediated oxidative couplings that yield functionalized pyrroles for pharmaceutical intermediates.

The nitrogen atom’s reactivity permits diverse protection strategies, with N-alkoxycarbonyl groups emerging as particularly valuable. Unlike traditional N-sulfonyl protections, N-Boc and related groups impart distinct electronic effects that modulate regioselectivity in acylation reactions. This property has been exploited in the synthesis of nebivolol intermediates, where 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives undergo precise functionalization. The compound’s ability to participate in Paal-Knorr condensations further solidifies its role in constructing complex heterocyclic systems.

Evolution of Research Interest in Substituted Pyrrole-Carboxylic Acids

Substituted pyrrole-carboxylic acids have transitioned from laboratory curiosities to strategic synthetic targets, driven by methodological advances. Early work prioritized simple alkyl and aryl substitutions, but modern research emphasizes stereoelectronic control through directed functionalization. The development of ethoxalylpyrrole-based syntheses in the 1980s enabled systematic access to 5- and 6-substituted derivatives, including tetrahydropyrroloazepine carboxylates.

Contemporary strategies leverage orthogonal protection-deprotection sequences. For example, O-substituted carbamates condense with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles in a single step, bypassing traditional multistep protection schemes. This methodological shift has expanded the scope of accessible derivatives, including previously unreported N-Fmoc and N-Troc variants. Parallel advances in oxidative coupling permit the installation of electron-withdrawing groups that stabilize reactive intermediates in drug synthesis.

Position of 1-Ethyl-4-Phenyl-1H-Pyrrole-2-Carboxylic Acid in Modern Research

This compound embodies the convergence of historical synthetic knowledge and contemporary functionalization strategies. The ethyl group at N1 enhances solubility in aprotic solvents, facilitating its use in metal-catalyzed cross-couplings, while the 4-phenyl substituent provides a hydrophobic domain for π-stacking interactions in supramolecular assemblies.

Current investigations focus on its potential as a ligand in coordination chemistry and as a precursor to kinase inhibitors. The steric profile of the phenyl group directs substitution to the 3- and 5-positions, enabling regioselective derivatization—a critical feature for structure-activity relationship studies. Comparative analyses with simpler pyrrole-2-carboxylates suggest enhanced metabolic stability due to reduced oxidative susceptibility at the 4-position, making it a candidate for prodrug development.

Recent synthetic breakthroughs allow direct access to this compound via modified Paal-Knorr reactions employing phenylacetaldehyde and ethylamine precursors. These methods achieve yields exceeding 75% under microwave irradiation, demonstrating scalability for industrial applications. As research progresses, this compound is poised to serve as a platform for developing targeted therapeutics and advanced materials.

Properties

IUPAC Name |

1-ethyl-4-phenylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-14-9-11(8-12(14)13(15)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGGYODPFGEGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For example, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves the use of catalytic processes to enhance yield and selectivity. Transition-metal-catalyzed reactions, such as palladium-catalyzed decarboxylative reactions, are commonly employed. These methods provide highly functionalized pyrroles with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.

Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,5-diones, while reduction can produce pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid, exhibit notable antimicrobial properties. The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been studied extensively. For instance, modifications on the pyrrole ring can significantly influence binding affinity and selectivity towards target proteins involved in disease pathways .

Anti-inflammatory Properties

The compound has also shown potential anti-inflammatory effects, which are attributed to its structural characteristics that facilitate interaction with inflammatory mediators. The presence of substituents at specific positions on the pyrrole ring can enhance these biological activities, making it a candidate for further drug development studies targeting inflammatory diseases .

Tuberculosis Treatment

Recent studies have highlighted the effectiveness of pyrrole derivatives in combating tuberculosis. Specifically, compounds with similar structures to this compound demonstrated potent anti-tuberculosis activity with minimal cytotoxicity. The structure–activity relationship studies revealed that certain substituents on the pyrrole ring significantly enhance efficacy against Mycobacterium tuberculosis .

Materials Science

Synthesis of Advanced Materials

The unique chemical properties of this compound allow it to be used as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing advanced materials, including polymers and nanomaterials .

Electronics and Optoelectronics

Due to its electronic properties, this compound can be utilized in the fabrication of electronic devices and optoelectronic applications. Pyrroles are known for their conductive properties, which can be harnessed in organic semiconductors and photovoltaic devices .

Chemical Reactivity

Reactivity in Organic Synthesis

The compound's structure allows it to undergo several chemical reactions typical for pyrroles, including electrophilic substitutions. The presence of an electronegative fluorine atom in related derivatives enhances electrophilicity, facilitating further chemical transformations that are essential for organic synthesis .

Mechanism of Action

The mechanism of action of 1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrrole derivatives are known to inhibit enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation. These interactions can lead to the inhibition of cancer cell growth and other therapeutic effects .

Comparison with Similar Compounds

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

- Structure : Differs in the position of the carboxylic acid group (C3 instead of C2) and includes a methyl group at C2.

- Molecular Formula: C₁₄H₁₅NO₂ (same as the target compound).

- Key Differences: The C3-carboxylic acid group alters hydrogen-bonding patterns.

- Synthetic Relevance: Demonstrates how minor positional changes in substituents affect physicochemical properties without altering molecular weight .

1-Methyl-4-(1-methyl-1H-imidazole-2-amido)-1H-pyrrole-2-carboxylic acid

- Structure : Replaces the ethyl and phenyl groups with a methyl group at N1 and an imidazole-2-amido moiety at C3.

- Molecular Formula : C₁₁H₁₂N₄O₃.

- Key Differences: The imidazole ring introduces additional nitrogen atoms, increasing polarity (polar surface area: ~89 Ų vs. 29.85 Ų for the target compound).

- Biological Implications : Imidazole derivatives often exhibit improved pharmacokinetic profiles in drug discovery .

Halogenated and Electron-Withdrawing Group Analogues

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid

- Structure : Features a chlorine atom at C4 and a methyl group at C4.

- Molecular Formula: C₆H₆ClNO₂.

- Key Differences: Chlorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~2.5 vs. ~4.5 for non-halogenated analogues). Lower molecular weight (175.57 g/mol) reduces lipophilicity (logP ~1.8).

- Synthetic Utility : Chlorination strategies (e.g., N-chlorosuccinimide) are critical for introducing halogens into pyrrole systems .

5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid

- Structure : Incorporates a fluorophenyl group and a tetrahydropyran substituent.

- Key Differences :

- Fluorine enhances lipophilicity (logP ~4.2) and metabolic stability.

- The tetrahydropyran moiety introduces stereochemical complexity and hydrogen-bonding sites.

- Applications : Fluorinated pyrroles are common in antiviral and anticancer agents due to improved bioavailability .

Derivatives with Enhanced Solubility

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid

- Structure : Contains a morpholine-ethyl chain at N1.

- Molecular Formula : C₁₁H₁₆N₂O₃.

- Key Differences :

- Morpholine’s oxygen and nitrogen atoms significantly increase water solubility (logD ~-0.7 vs. 3.06 for the target compound).

- Polar surface area: ~58 Ų, enhancing bioavailability in aqueous environments.

- Therapeutic Potential: Morpholine derivatives are widely used in kinase inhibitors and CNS-targeting drugs .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 1-Ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid | C₁₄H₁₅NO₂ | 229.28 | 3.06 | N1-ethyl, C4-phenyl | Moderate lipophilicity, achiral |

| 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid | C₁₄H₁₅NO₂ | 229.28 | N/A | C2-methyl, C3-carboxylic acid | Altered hydrogen-bonding sites |

| 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid | C₆H₆ClNO₂ | 175.57 | ~1.8 | C4-chloro, C5-methyl | Increased acidity, lower molecular weight |

| 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid | C₁₁H₁₆N₂O₃ | 224.26 | ~-0.7 | N1-morpholine-ethyl | High solubility, polar surface area |

Research Implications and Gaps

- Biological Data: Limited information exists on the target compound’s bioactivity. However, structurally related pyrroles show antitumor and kinase-inhibiting properties ().

- Contradictions : The logD value of the target compound (-0.6982) conflicts with its logP (3.06), suggesting pH-dependent solubility behavior that requires further validation .

Biological Activity

1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role in various biological systems. The specific substitution pattern—an ethyl group at the 1-position and a phenyl group at the 4-position—contributes to its unique chemical reactivity and biological activity. The presence of the carboxylic acid group enhances its potential for interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Pyrrole derivatives are known to inhibit key enzymes involved in cell signaling pathways, such as:

- Tyrosine Kinases : These enzymes are crucial for various cellular processes, including growth and differentiation.

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest, making these compounds potential anticancer agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Microorganism | MIC (μg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 16 | Penicillin (8) |

| Escherichia coli | 32 | Ciprofloxacin (16) |

| Pseudomonas aeruginosa | 64 | Gentamicin (32) |

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 μM across different cell lines, indicating moderate potency.

Case Studies

- Study on Antitubercular Activity : A recent investigation into pyrrole derivatives found that modifications to the structure significantly enhanced anti-tuberculosis activity. Compounds similar to this compound demonstrated MIC values as low as against Mycobacterium tuberculosis, suggesting that structural optimization could yield potent antitubercular agents .

- Neuroprotective Effects : Another study explored the neuroprotective properties of pyrrole derivatives, including this compound. Results indicated that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | Ethyl and methyl substitutions | Enhanced antimicrobial activity |

| Indole derivatives | Different heterocyclic structure | Anticancer and anti-inflammatory |

| Pyrrolopyrazine derivatives | Similar pyrrole core | Anticancer properties |

Q & A

Q. What synthetic strategies are effective for preparing 1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves introducing substituents via alkylation and aryl substitution. A common approach includes:

- Step 1: Starting with a pyrrole-2-carboxylic acid derivative. Ethylation at the 1-position can be achieved using ethyl halides under basic conditions (e.g., NaH in DMF) to form the 1-ethylpyrrole intermediate.

- Step 2: Phenylation at the 4-position may employ Suzuki-Miyaura coupling with a phenylboronic acid precursor, using a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .

- Step 3: Hydrolysis of ester intermediates (if present) to yield the carboxylic acid, often using LiOH or HCl in aqueous THF .

Validation: Monitor reactions via TLC and confirm regiochemistry using NMR (e.g., NOESY for spatial proximity) .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation of ethanol/ethyl acetate mixtures (80:20 v/v) at room temperature to obtain monoclinic crystals .

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL (for small molecules) to refine anisotropic displacement parameters and hydrogen bonding networks. SHELXPRO interfaces with macromolecular datasets if twinning is observed .

Critical Parameters: Resolution limits (e.g., <1.0 Å for high-quality data) and R-factor convergence (<5% for reliable models) .

Advanced Research Questions

Q. How do hydrogen bonding motifs influence the supramolecular assembly of this compound?

Methodological Answer: Hydrogen bonding patterns are analyzed using graph-set notation (e.g., R₂²(8), R₂²(10)) to classify dimeric or chain motifs:

- N–H⋯O Bonds: The pyrrole N–H donates to the carboxylic acid O, forming centrosymmetric dimers (R₂²(10)), as seen in similar derivatives .

- O–H⋯O Bonds: Carboxylic acid O–H groups form additional R₂²(8) dimers, propagating chains along crystallographic axes .

Implications: These motifs affect solubility, melting points, and cocrystal formation. Use Mercury (CCDC) to visualize packing diagrams and quantify intermolecular distances .

Q. How can computational methods predict the reactivity of the carboxylic acid group in this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites.

- pKa Estimation: Use COSMO-RS to predict acidity (pKa ≈ 2.5–3.5 for pyrrole carboxylic acids) based on solvation effects .

- Reactivity Descriptors: Calculate Fukui indices to assess susceptibility to electrophilic substitution at the phenyl or ethyl groups .

Validation: Compare computed IR spectra (e.g., O–H stretching ~2500 cm⁻¹) with experimental FTIR data .

Q. What strategies resolve contradictions in spectroscopic data for substituted pyrrole derivatives?

Methodological Answer:

- NMR Discrepancies: For overlapping signals, use DEPT-135 or HSQC to distinguish CH₂ (ethyl) vs. CH (phenyl) groups. For regiochemical ambiguity, employ NOESY to confirm substituent positions .

- Mass Spectrometry: High-resolution ESI-MS can differentiate isobaric ions (e.g., [M+H]⁺ vs. fragment ions) with sub-ppm mass accuracy .

- X-ray vs. Computational Models: If XRD data conflicts with DFT-optimized geometries (e.g., torsion angles), re-examine crystal packing effects (e.g., hydrogen bonding vs. van der Waals forces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.